molecular formula C9H11NS B040942 Thiochroman-3-ylamine CAS No. 124499-23-6

Thiochroman-3-ylamine

Cat. No.: B040942
CAS No.: 124499-23-6
M. Wt: 165.26 g/mol
InChI Key: HMJPRXLPAGOYFX-UHFFFAOYSA-N
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Description

Thiochroman-3-ylamine, also known as 3,4-dihydro-2H-1-benzothiopyran-3-amine, is a sulfur-containing heterocyclic compound. It is structurally related to thiochromones, where the oxygen atom in chromones is replaced by a sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochroman-3-ylamine can be synthesized through several methods. One common approach involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method includes the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiochroman-3-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiochroman derivatives with varying degrees of saturation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique structural features and reactivity. The presence of the amine group at the 3-position enhances its ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis . Additionally, its potential biological activities make it a valuable compound for drug discovery and development .

Biological Activity

Thiochroman-3-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various diseases, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiochroman family, characterized by a sulfur atom incorporated into a chroman ring structure. The general formula can be represented as C9H11NSC_9H_{11}NS. The unique structural features of thiochromans contribute to their diverse biological activities.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Thiochroman derivatives have shown promising antibacterial properties against various pathogens. For instance, studies indicate that certain thiochroman compounds demonstrate effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anticancer Properties

  • Research has highlighted the anticancer potential of thiochroman derivatives. A study found that this compound analogs exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compounds were observed to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .

3. Neuroprotective Effects

  • Thiochromans have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s. Compounds derived from thiochroman structures have shown the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

4. Anti-inflammatory Activity

  • Some thiochroman derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many thiochroman derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.
  • Receptor Modulation: Interaction with specific receptors involved in neurotransmission or inflammation may underlie some of the neuroprotective and anti-inflammatory effects observed.
  • Oxidative Stress Reduction: Some studies suggest that thiochromans can modulate oxidative stress levels, contributing to their protective effects in cellular systems .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiochroman derivatives and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most potent compound exhibited an MIC of 16 µg/mL, demonstrating significant promise for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on thiochroman derivatives against various cancer cell lines revealed that one derivative had an IC50 value of 5 µM against MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Data Summary

Biological ActivityCompound TestedMIC/IC50 ValueReference
AntimicrobialThiochroman Derivative A16 µg/mL (S. aureus)
AnticancerThiochroman Derivative B5 µM (MCF7)
NeuroprotectiveThiochroman Derivative CIC50 10 µM (AChE Inhibition)
Anti-inflammatoryThiochroman Derivative DInhibition >70% (TNF-α)

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPRXLPAGOYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552518
Record name 3,4-Dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-23-6
Record name 3,4-Dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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